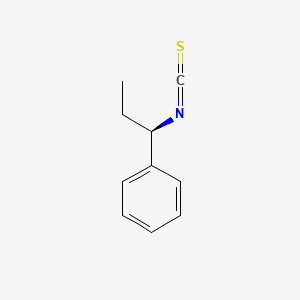

(R)-(+)-1-Phenylpropyl Isothiocyanate

説明

“®-(+)-1-Phenylpropyl Isothiocyanate” is a chemical compound used primarily in laboratory settings . It is not intended for human or veterinary use. The molecular formula of this compound is C10H11NS.

Synthesis Analysis

The synthesis of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones was carried out by cyclodehydration of 1-aroyl-4-(1-phenylpropyl)thiosemicarbazides . This process involved the condensation of isomeric halo benzoic acid hydrazides and ®-(+)-1-phenylpropyl isothiocyanate .Physical And Chemical Properties Analysis

“®-(+)-1-Phenylpropyl Isothiocyanate” has a molecular weight of 177.27 g/mol. More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

-

Scientific Field: Food Technology and Health

- Application Summary : Isothiocyanates are highly reactive organo-sulphur phytochemicals that are products of the hydrolysis of glucosinolates, which are present mainly in cruciferous vegetables . They possess anti-cancer, anti-inflammatory, and neuroprotective properties . They also reduce oxidative stress and act as indirect antioxidants as well as antimicrobials .

- Methods of Application : The extraction of these bioactive compounds is challenging due to their high volatility and heat sensitivity . Various innovative technologies are required for their extraction . Their fate during processing conditions also needs to be considered as these processes tend to affect their bioavailability .

- Results or Outcomes : Isothiocyanates exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to food as preservatives . Isothiocyanates incorporated food packaging films have become popular in the last decade . They are known to act as substrates to activate lactoperoxidases (LPO) for the extension of the shelf life of dairy products due to its bactericidal and bacteriostatic properties .

-

Scientific Field: Organic Chemistry

- Application Summary : Isothiocyanates are used in the synthesis of organic compounds . They are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .

- Methods of Application : A more sustainable isothiocyanate synthesis has been developed by amine catalyzed sulfurization of isocyanides with elemental sulfur . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .

- Results or Outcomes : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .

-

Scientific Field: Bioconjugate Chemistry

- Application Summary : Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

- Methods of Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

- Results or Outcomes : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

-

Scientific Field: Proteomics Research

- Application Summary : Isothiocyanates, including “®-(+)-1-Phenylpropyl Isothiocyanate”, are used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

- Results or Outcomes : The outcomes of these studies can also vary widely, but the use of isothiocyanates in proteomics research can contribute to our understanding of protein structures and functions .

-

Scientific Field: Industrial Production

- Application Summary : Isothiocyanates are important organic synthetic intermediates and are widely applied in industrial production .

- Methods of Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition .

- Results or Outcomes : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

Safety And Hazards

特性

IUPAC Name |

[(1R)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426978 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-Phenylpropyl Isothiocyanate | |

CAS RN |

745784-00-3 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

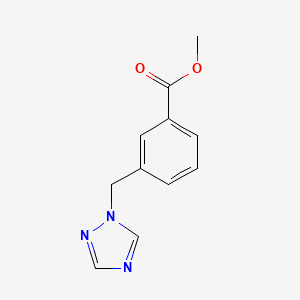

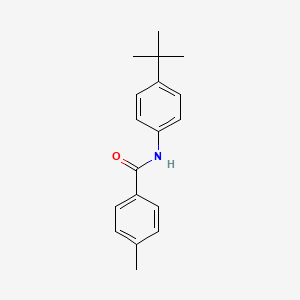

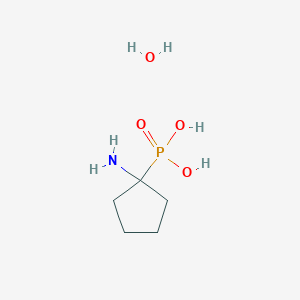

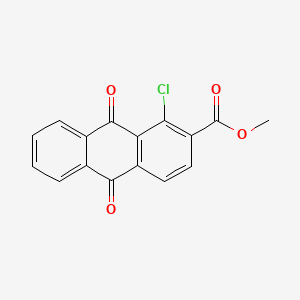

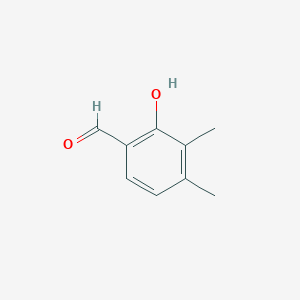

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)

![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)

![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)

![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)

![methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B1609538.png)